molecular formula C16H17N5O2S B6101184 N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide

N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide

Cat. No. B6101184
M. Wt: 343.4 g/mol
InChI Key: OJHBGBYFJBEGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide, also known as EMA401, is a novel small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often poorly managed with existing therapies. EMA401 has shown promise in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide is not fully understood, but it is believed to act by blocking the activity of the ATP-gated ion channel P2X3. This ion channel is involved in the transmission of pain signals from peripheral nerves to the central nervous system. By blocking the activity of this channel, this compound is able to reduce the transmission of pain signals and alleviate pain.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. This compound is rapidly absorbed after oral administration and has a half-life of approximately 5 hours. This compound is metabolized primarily by the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide is its specificity for the P2X3 ion channel. This specificity reduces the risk of off-target effects and makes this compound a promising candidate for the treatment of chronic pain. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some patients.

Future Directions

There are several potential future directions for the development of N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide. One possible direction is the optimization of the synthesis method to increase the yield and purity of the drug. Another direction is the development of more potent analogs of this compound that may be more effective in treating chronic pain. Additionally, further clinical trials are needed to determine the safety and efficacy of this compound in human patients.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide involves several steps, starting with the reaction of 4-ethylphenylamine with 2-chloroacetyl chloride to form N-(4-ethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 9-methylhypoxanthine-8-thiol in the presence of a base to form this compound. The overall yield of this synthesis is approximately 30%.

Scientific Research Applications

N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide has been extensively studied in preclinical models of chronic pain. In these studies, this compound has been shown to be effective in reducing pain in various animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. This compound has also been shown to be effective in reducing pain in models of inflammatory pain.

properties

IUPAC Name

N-(4-ethylphenyl)-2-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-10-4-6-11(7-5-10)19-12(22)8-24-16-20-13-14(21(16)2)17-9-18-15(13)23/h4-7,9H,3,8H2,1-2H3,(H,19,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBGBYFJBEGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.